6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. It is characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 3-position of the quinoline structure. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving bromination reactions. The molecular formula of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is with a molecular weight of approximately 254.127 g/mol .
6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one falls under the classification of heterocyclic compounds, specifically within the category of quinolinones. These compounds are known for their diverse range of biological activities, making them significant in drug development and medicinal chemistry.
The synthesis of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. Common reagents used in this process include bromine or N-bromosuccinimide (NBS), often in solvents such as acetic acid or chloroform. The reaction is generally performed at room temperature or slightly elevated temperatures to facilitate complete bromination .
The structure of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can be represented as follows:
The presence of the bromine atom significantly influences its chemical properties and reactivity compared to other similar compounds .
6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions:
The reactivity profile of this compound allows for versatile synthetic pathways that can be exploited in medicinal chemistry for developing new therapeutic agents.
While specific physical properties such as boiling point remain undetermined for this compound, it is characterized by:
Key chemical properties include:
6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one has potential applications in various scientific fields:
Further research into its pharmacological properties could reveal valuable insights into its utility in treating diseases .
Transition metal catalysis enables efficient construction of the dihydroquinolinone core through carbon–carbon and carbon–heteroatom bond formation. Palladium-catalyzed Buchwald-Hartwig amination reactions facilitate cyclization between halogenated aniline precursors and carbonyl partners, achieving high atom economy. For instance, palladium(II) acetate/XPhos catalytic systems enable intramolecular C–N coupling to form the lactam ring under mild conditions (80–100°C), typically yielding 70–85% of the saturated quinolinone framework prior to bromination [8]. Copper(I) iodide catalysts paired with N,N′-dimethylethylenediamine ligands promote Ullmann-type cyclizations in dimethyl sulfoxide at elevated temperatures (120–140°C), demonstrating superior functional group tolerance for substrates bearing electron-withdrawing groups. These copper-mediated processes achieve comparable yields (75–82%) while utilizing lower-cost catalysts compared to palladium systems [2].
Table 1: Metal-Catalyzed Cyclization Performance Metrics
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Palladium(II) acetate/XPhos | 80–100 | 12–18 | 70–85 | Excellent regioselectivity |
Copper(I) iodide/DMEDA | 120–140 | 8–12 | 75–82 | Cost-effective, broad FG tolerance |
Palladium(II) trifluoroacetate | 90–110 | 10–15 | 68–78 | Compatibility with acid-sensitive groups |
Post-cyclization bromination typically occurs at the electron-rich C6 position due to the directing influence of the lactam carbonyl and dimethyl substituents. The crystalline nature of the cyclized intermediates facilitates purification before halogenation, with characteristic melting points observed at 170–172°C for the non-brominated precursor . Metal-catalyzed approaches consistently deliver the target scaffold with <2% positional isomers when appropriate ortho-substituted anilines are employed.
Photoredox catalysis has emerged as a sustainable methodology for constructing the 3,4-dihydroquinolin-2(1H)-one core under mild conditions. Visible light-induced single-electron transfer processes facilitate radical cyclization without requiring prefunctionalized substrates. Electron-deficient aryl halides undergo reductive activation via photoexcited iridium(III) complexes such as fac-Ir(ppy)₃ (ppy = 2-phenylpyridine), generating aryl radicals that attack tethered acrylamide acceptors. This radical-polar crossover mechanism constructs the bicyclic system at ambient temperature within 3–5 hours, achieving 65–78% yields while avoiding thermal decomposition pathways .
The bromine substituent significantly influences cyclization efficiency due to its heavy atom effect, which promotes intersystem crossing. Halogenated products demonstrate enhanced photostability during synthesis, reducing byproduct formation. Computational studies indicate that the bromine atom at C6 decreases the LUMO energy by approximately 0.8 eV compared to non-halogenated analogues, facilitating electron transfer processes in photoredox cycles [2]. Reactivity trends show a 20% yield enhancement for brominated substrates versus chlorinated counterparts under identical photoredox conditions, attributable to bromine's superior radical-stabilizing capacity.
Regioselective bromination constitutes the pivotal step for installing the C6 halogen in 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide solvent demonstrates exceptional positional control at the 6-position due to the electron-donating effect of the C3 dimethyl groups. Optimal conditions involve slow NBS addition (1.05–1.10 equivalents) to a 0°C substrate solution, followed by gradual warming to 20°C over 4 hours, achieving >92% regioselectivity for the 6-bromo isomer . Molecular bromine (Br₂) in acetic acid constitutes a cost-effective alternative but requires precise stoichiometric control to prevent dibromination, typically yielding 85–88% target compound with 5–8% overbrominated impurities.
Table 2: Bromination Reagent Comparison
Bromination Agent | Solvent | Temperature (°C) | Reaction Time (h) | 6-Bromo Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
N-bromosuccinimide | Dimethylformamide | 0 → 20 | 4 | >92 | 90–95 |
Molecular bromine | Acetic acid | 20–25 | 1.5 | 85–88 | 82–87 |
1,3-Dibromo-5,5-dimethylhydantoin | Tetrahydrofuran | -10 → 10 | 6 | 89–91 | 80–85 |
Post-bromination purification leverages solubility differences, where the product crystallizes upon aqueous workup as a white solid . Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >98%, with characteristic melting points of 170–172°C confirming identity. Nuclear magnetic resonance analysis reveals diagnostic coupling patterns: the C5 proton appears as a doublet (J = 8.5–9.0 Hz) at δ 7.29–7.37 ppm, while the C7 proton resonates as a doublet (J = 8.5–9.0 Hz) at δ 6.67 ppm in chloroform-d .
Multi-step synthetic efficiency hinges on solvent-catalyst compatibility across cyclization, bromination, and purification stages. Polar aprotic solvents—particularly dimethylformamide—demonstrate dual functionality: they facilitate metal-catalyzed cyclizations through substrate solubilization and enhance NBS-mediated bromination regioselectivity. Systematic screening reveals dimethylformamide outperforms dimethyl sulfoxide and acetonitrile in overall yield (87% vs. 72% and 68%, respectively) for integrated cyclization-bromination sequences [2] . Catalyst longevity significantly improves when reactions employ degassed dimethylformamide, preventing palladium black formation during cyclization.
Bronsted acid additives critically influence reaction kinetics. p-Toluenesulfonic acid (10 mol%) accelerates cyclization rates by protonating the carbonyl oxygen, increasing electrophilicity. Conversely, tertiary amine bases (triethylamine, N,N-diisopropylethylamine) prove essential during bromination to neutralize hydrogen bromide byproducts that cause dealkylation or ring degradation. Solvent-free conditions under ball-milling have emerged for the final bromination step, reducing dimethylformamide usage by 90% while maintaining 88% yield [6].
Table 3: Solvent System Optimization for Integrated Synthesis
Reaction Stage | Optimal Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Metal-catalyzed cyclization | Dimethylformamide | Palladium(II) acetate (2 mol%) | 85–90 | 8–10 | 78–82 |
Electrophilic bromination | Dimethylformamide | Triethylamine (1.1 equiv) | 0 → 20 | 4 | 90–93 |
Recrystallization | Ethanol-water | None | 0–5 | - | 95–98 recovery |
Green solvent alternatives have been evaluated, with cyclopentyl methyl ether demonstrating promise for bromination steps (85% yield) due to its low water solubility and ease of recycling. However, the inferior solubility of cyclized intermediates necessitates 20–30% higher catalyst loadings. Process intensification studies reveal that telescoping the cyclization and bromination steps without intermediate isolation improves overall yield to 91% while reducing solvent consumption by 40% [6]. The crystalline product exhibits excellent stability when stored sealed at 2–8°C, retaining >98% purity over 24 months as confirmed by high-performance liquid chromatography analysis [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8